molecular formula C14H12FNO3 B7883547 Methyl 6-(4-fluorophenyl)-5-methoxy-2-pyridinecarboxylate

Methyl 6-(4-fluorophenyl)-5-methoxy-2-pyridinecarboxylate

Cat. No.: B7883547
M. Wt: 261.25 g/mol
InChI Key: UUCWBMJLPUHTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-(4-fluorophenyl)-5-methoxy-2-pyridinecarboxylate is an organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a fluorophenyl group and a methoxy group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-fluorophenyl)-5-methoxy-2-pyridinecarboxylate typically involves the reaction of 4-fluoroaniline with methoxyacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and a base, such as potassium carbonate. The process involves several steps, including the formation of an intermediate, which is then subjected to further reactions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-fluorophenyl)-5-methoxy-2-pyridinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Methyl 6-(4-fluorophenyl)-5-methoxy-2-pyridinecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 6-(4-fluorophenyl)-5-methoxy-2-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(4-chlorophenyl)-5-methoxy-2-pyridinecarboxylate
  • Methyl 6-(4-bromophenyl)-5-methoxy-2-pyridinecarboxylate
  • Methyl 6-(4-methylphenyl)-5-methoxy-2-pyridinecarboxylate

Uniqueness

Methyl 6-(4-fluorophenyl)-5-methoxy-2-pyridinecarboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This makes it particularly valuable in specific research and industrial applications .

Properties

IUPAC Name

methyl 6-(4-fluorophenyl)-5-methoxypyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-18-12-8-7-11(14(17)19-2)16-13(12)9-3-5-10(15)6-4-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCWBMJLPUHTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C(=O)OC)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.